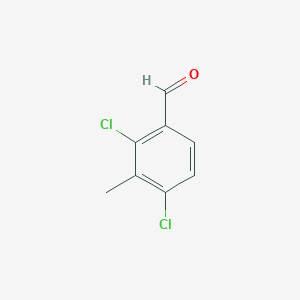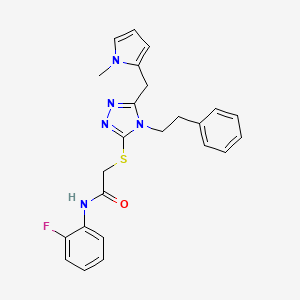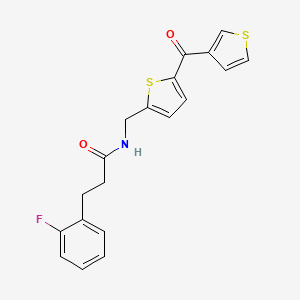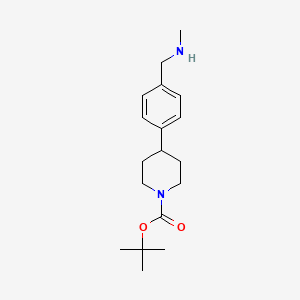
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline” is a derivative of pyridazine . It has a molecular weight of 193.25 . The IUPAC name of the compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" is a part of the pyridazine derivatives family. These derivatives are synthesized using methodologies such as the Inverse Electron Demand Diels-Alder reaction and are characterized through NMR, Mass Spectrometry, X-ray diffraction, and other techniques. The crystal structures of certain compounds in this family have been extensively studied, revealing their potential applications in various fields, including pharmaceuticals and materials science. For instance, Singh et al. (2020) synthesized a series of functionalized pyridazine derivatives, including ones similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," and evaluated their anti-microbial properties, with some compounds showing moderate to high activity against bacteria and fungi (Singh et al., 2020).
Photophysical Properties and Electroluminescence Application
Derivatives similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" have been studied for their photophysical properties and potential electroluminescence applications. Vezzu et al. (2010) examined a range of compounds, including tetradentate bis-cyclometalated platinum complexes derived from similar aniline derivatives, for their photophysical properties. These compounds exhibited strong emissive properties at ambient temperatures and were applied in organic light-emitting diode (OLED) devices, demonstrating significant potential for electroluminescence applications (Vezzu et al., 2010).
Antioxidant Activity
Aniline derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antioxidant properties. Padma & Gadea (2020) synthesized a novel series of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline and assessed their antioxidant activity through standard assays. Several compounds in the series displayed significant antioxidant activity, indicating potential health and pharmaceutical benefits (Padma & Gadea, 2020).
Heterocyclic Compound Synthesis and Applications
The pyridazine core, which is part of "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," is extensively used in the synthesis of various heterocyclic compounds. These compounds, due to their structural diversity and complexity, have numerous applications in drug discovery, medicinal chemistry, and material science. For example, Ibrahim & Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, indicating the versatility of the pyridazine scaffold in synthesizing complex molecules with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-8-10-20(11-9-12)16-7-6-15(18-19-16)13-2-4-14(17)5-3-13/h2-7,12H,8-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWJRWLTJNPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2446354.png)
![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)
![N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B2446359.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)

![Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine](/img/structure/B2446368.png)

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2446370.png)
